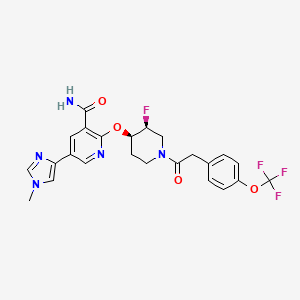

(3S,4R)-PF-6683324

Description

Properties

IUPAC Name |

2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIIVPVOGYFVME-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@@H]3CCN(C[C@@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F4N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S,4R)-PF-6683324: A Technical Overview of a Potent pan-Trk Inhibitor for Research Professionals

Introduction: (3S,4R)-PF-6683324 is a potent small molecule inhibitor with a complex pharmacological profile, primarily characterized by its activity against the Tropomyosin receptor kinase (Trk) family. It has been described as a pan-Trk inhibitor, potently targeting TrkA, TrkB, and TrkC in cellular assays, making it a valuable tool for investigating the roles of these neurotrophin receptors in pain, oncology, and neurological diseases[1][2][3][4]. Concurrently, independent research has identified and extensively characterized PF-6683324 as a selective, Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase or Brk), even solving its co-crystal structure with the kinase[5][6][7]. This dual activity profile underscores the need for careful interpretation of experimental results. This guide will focus on its established role as a pan-Trk inhibitor, in line with its frequent citation for this purpose in research contexts.

Core Inhibitory Activity: pan-Trk Inhibition

This compound demonstrates potent inhibitory effects against all three members of the Trk receptor family—TrkA, TrkB, and TrkC—in cell-based functional assays. This positions it as a pan-Trk inhibitor, capable of simultaneously blocking the signaling cascades initiated by nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).

Data Presentation: Cellular Potency

The inhibitory concentrations (IC50) of this compound against the three Trk kinases have been quantified in cellular assays, demonstrating high potency in the low nanomolar range.

| Target Kinase | Cellular IC50 (nM) |

| TrkA | 1.9 |

| TrkB | 2.6 |

| TrkC | 1.1 |

Data sourced from multiple references[1][4][8][9][10].

Mechanism of Action: Trk Signaling Pathway Inhibition

The Trk family of receptors are receptor tyrosine kinases (RTKs) that, upon binding with their respective neurotrophin ligands, dimerize and autophosphorylate specific tyrosine residues within their intracellular kinase domains[6][11]. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades critical for cell survival, proliferation, differentiation, and synaptic plasticity[5][6][12]. The primary pathways activated include the Ras/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway[6][11]. By inhibiting the kinase activity of TrkA, TrkB, and TrkC, this compound effectively blocks these downstream signaling events.

Experimental Protocols

Characterizing the cellular activity of a Trk inhibitor like this compound typically involves assessing its ability to block neurotrophin-induced Trk phosphorylation and subsequent downstream signaling or cellular proliferation. The following is a representative protocol for a cellular anti-proliferation assay using a Trk-dependent cell line.

Protocol: Cellular Anti-Proliferation Assay

Objective: To determine the IC50 value of this compound by measuring its effect on the proliferation of a cell line engineered to be dependent on Trk signaling (e.g., Ba/F3 cells expressing an ETV6-NTRK1 fusion).

Materials:

-

Trk-dependent cell line (e.g., Ba/F3-ETV6-TRKA)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well opaque-walled cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Microplate reader capable of measuring luminescence

Methodology:

-

Cell Seeding: Harvest cells in the logarithmic growth phase. Seed the cells into 96-well opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 50 µL of complete culture medium.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM. Further dilute these stock solutions in complete culture medium to achieve the final desired concentrations (with a constant, low percentage of DMSO, e.g., 0.1%). Prepare a vehicle control containing the same final concentration of DMSO.

-

Compound Treatment: Add 50 µL of the diluted compound or vehicle control to the appropriate wells of the cell plate, bringing the total volume to 100 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2. This duration typically allows for multiple cell doublings in the control wells[2][8].

-

Viability Measurement: After incubation, equilibrate the plate to room temperature for approximately 30 minutes. Add the cell viability reagent to each well according to the manufacturer’s instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader[2].

-

Data Analysis: Subtract the background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle control wells (set as 100% viability). Plot the normalized percent viability against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC50 value.

Summary and Future Directions

This compound is a potent, low-nanomolar pan-Trk inhibitor in cellular contexts. Its ability to comprehensively block signaling from TrkA, TrkB, and TrkC makes it a critical research tool for elucidating the complex biology of neurotrophin pathways. However, professionals using this compound must remain aware of its well-documented, high-affinity for PTK6/Brk, which may confound results in cell systems where both kinases are expressed and functional. Further research is warranted to fully define its biochemical kinase selectivity profile across the Trk family and to explore its in vivo pharmacokinetics and efficacy in Trk-dependent models of cancer and pain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. PF6683324 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PF-6683324 [sobekbio.com]

- 8. benchchem.com [benchchem.com]

- 9. PF-6683324 (Trk-IN-4) | Trk抑制剂 | MCE [medchemexpress.cn]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

(3S,4R)-PF-6683324: A Dual Inhibitor of PTK6 and Trk Family Kinases

(3S,4R)-PF-6683324 is a potent small molecule inhibitor with a dual targeting profile against Protein Tyrosine Kinase 6 (PTK6, also known as Breast Tumor Kinase, Brk) and the Tropomyosin Receptor Kinase (Trk) family. This technical guide provides a comprehensive overview of its target profile, including quantitative biochemical and cellular activity, detailed experimental methodologies, and an exploration of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Target Profile and Quantitative Data

This compound has been identified as a potent inhibitor of both PTK6 and the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC). The compound exhibits distinct mechanisms of action and varying potencies against these targets, as detailed in the tables below.

PTK6 Inhibition Profile

As a PTK6 inhibitor, this compound functions as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the kinase. This specific binding mode contributes to its high selectivity.

| Parameter | Value | Assay Type | Reference |

| IC50 | 76 nM | Biochemical Kinase Assay | [1][2] |

A comprehensive kinase selectivity panel of over 320 kinases revealed that this compound has superior kinase selectivity compared to Type I PTK6 inhibitors[3].

Trk Family Inhibition Profile

This compound also demonstrates potent inhibitory activity against the Trk family of receptor tyrosine kinases in cellular assays.

| Target | IC50 | Assay Type | Reference |

| TrkA | 1.9 nM | Cell-based Assay | [4] |

| TrkB | 2.6 nM | Cell-based Assay | [4] |

| TrkC | 1.1 nM | Cell-based Assay | [4] |

Signaling Pathways

To understand the functional implications of inhibiting PTK6 and Trk kinases, it is crucial to examine their respective signaling pathways.

PTK6 Signaling Pathway

PTK6 is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and migration. Its signaling is implicated in the progression of several cancers.

References

Dual-Activity Profile of (3S,4R)-PF-6683324: A Technical Overview for Researchers

(3S,4R)-PF-6683324 is a small molecule inhibitor with a compelling dual-activity profile, demonstrating potent inhibition of both Tropomyosin-related kinase (Trk) receptors and Protein Tyrosine Kinase 6 (PTK6 or Brk). This technical guide provides an in-depth summary of its biological activities, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform researchers and professionals in drug development. The compound has potential applications in the research of pain and cancer[1][2].

Inhibition of Protein Tyrosine Kinase 6 (PTK6/Brk)

This compound is characterized as a potent and selective Type II inhibitor of PTK6, a non-receptor protein tyrosine kinase implicated in various epithelial cancers[3][4]. Type II inhibitors are known to bind to the inactive (DFG-out) conformation of the kinase[4].

Quantitative Data: PTK6 Inhibition

The inhibitory potency of this compound against PTK6 has been evaluated in both biochemical and cellular assays.

| Assay Type | Target | Parameter | Value | Reference |

| Biochemical Kinase Assay | PTK6 | IC50 | 76 nM (± 1 nM) | [4] |

| In-Cell ELISA | p-PTK6 (Y342) | IC50 | 0.70 µM (± 0.33 µM) | [4] |

Experimental Protocols: PTK6 Activity Assays

The biochemical potency of this compound was determined using a standard kinase assay format. While the specific proprietary details of the assay are not fully disclosed in the cited literature, a typical protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human PTK6 enzyme is incubated with a generic or specific peptide substrate and ATP.

-

Inhibitor Addition: A concentration range of this compound is added to the reaction mixture.

-

Reaction and Detection: The kinase reaction is allowed to proceed for a defined period. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence, luminescence, or radioactivity.

-

IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

The cellular potency was assessed by measuring the inhibition of PTK6 autophosphorylation at tyrosine 342 (Y342) in an engineered HEK293T cell line overexpressing wild-type PTK6[4].

-

Cell Culture and Treatment: HEK293T cells overexpressing PTK6 are seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 1 hour at 37°C)[4].

-

Cell Lysis: After treatment, the cells are lysed to release cellular proteins.

-

ELISA Procedure: The cell lysates are transferred to an ELISA plate coated with an antibody that captures total PTK6.

-

Detection: The level of phosphorylated PTK6 is detected using a specific primary antibody against p-PTK6 (Y342), followed by a secondary antibody conjugated to a fluorescent dye.

-

Data Analysis: The fluorescence signal, corresponding to the level of p-PTK6, is measured. The data is normalized to a DMSO control, and the IC50 value is calculated from the resulting dose-response curve.

Signaling Pathway and Mechanism of Action

This compound acts as a Type II inhibitor, binding to the inactive conformation of PTK6 and thereby preventing its autophosphorylation at Y342 in the activation loop, a critical step for its kinase activity[4].

Caption: Inhibition of PTK6 autophosphorylation by this compound.

Caption: Workflow for the in-cell ELISA to measure p-PTK6 inhibition.

Inhibition of Tropomyosin-related Kinase (Trk) Receptors

This compound is also a potent pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC, which are receptor tyrosine kinases involved in neuronal signaling and implicated in pain and various cancers[1][5].

Quantitative Data: Trk Inhibition

The inhibitory activity of this compound against Trk receptors was determined in cell-based assays.

| Assay Type | Target | Parameter | Value | Reference |

| Cell-based Assay | TrkA | IC50 | 1.9 nM | [5] |

| Cell-based Assay | TrkB | IC50 | 2.6 nM | [5] |

| Cell-based Assay | TrkC | IC50 | 1.1 nM | [5] |

Experimental Protocols: Trk Inhibition Assays

Specific details of the cell-based assays for Trk inhibition are provided in the source patent literature. Generally, such assays involve:

-

Cell Line Selection: Use of engineered cell lines that express a specific Trk receptor (TrkA, TrkB, or TrkC).

-

Ligand Stimulation: Cells are stimulated with the cognate neurotrophin ligand (e.g., NGF for TrkA, BDNF/NT-4 for TrkB, NT-3 for TrkC) to induce receptor dimerization and autophosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with a range of this compound concentrations before ligand stimulation.

-

Endpoint Measurement: The level of Trk autophosphorylation or the phosphorylation of a key downstream substrate (e.g., Akt, ERK) is measured using techniques like ELISA, Western blotting, or homogeneous time-resolved fluorescence (HTRF).

-

IC50 Calculation: The IC50 value is derived from the dose-response curve of inhibitor concentration versus phosphorylation signal.

Signaling Pathway and Mechanism of Action

Trk receptors are activated by neurotrophins, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, growth, and differentiation[6][7]. This compound inhibits the kinase activity of Trk receptors, thereby blocking these downstream pathways.

Caption: Inhibition of Trk receptor signaling pathways by this compound.

Conclusion

This compound is a versatile pharmacological tool with potent inhibitory effects on two distinct kinase families: the non-receptor tyrosine kinase PTK6 and the receptor tyrosine kinase family of Trk proteins. Its Type II inhibitory mechanism against PTK6 and potent pan-Trk cellular activity make it a valuable compound for investigating the roles of these kinases in cancer and neurological disorders. The detailed data and protocols provided herein serve as a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-6683324 [sobekbio.com]

- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Investigation of (3S,4R)-PF-6683324 for Analgesic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective technical guide for the investigation of (3S,4R)-PF-6683324 in the context of pain research. To date, publically available scientific literature primarily focuses on the role of this compound as a PTK6/Brk inhibitor in oncology. Its efficacy and mechanism of action in pain models have not been reported. The proposed studies are therefore hypothetical and based on the compound's known inhibitory profile against Tropomyosin receptor kinases (Trk), which are validated targets for pain.

Executive Summary

This compound is a potent and selective, type II inhibitor of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6). While its development has been centered on oncology, its reported activity as a pan-Trk inhibitor presents a compelling rationale for its investigation as a potential novel analgesic. The neurotrophin signaling pathway, mediated by Trk receptors (TrkA, TrkB, and TrkC), is a clinically validated target for the treatment of various pain states. This guide outlines the core scientific premise, key quantitative data, and proposed experimental protocols for the preclinical evaluation of this compound in pain studies.

Core Compound Data

The following table summarizes the known quantitative data for this compound. This information is crucial for dose selection and interpretation of results in preclinical pain models.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 76 nM | PTK6/Brk | Biochemical Assay | [1][2] |

| Inhibitor Type | Type II | PTK6/Brk | Co-crystallization | [3] |

| Reported Activity | Potent pan-TRK inhibitor | TrkA, TrkB, TrkC | Not specified | [4] |

Scientific Rationale for Pain Studies

The primary rationale for investigating this compound in pain is its inhibitory action on Trk receptors.

-

Trk Receptors and Pain: The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are cell surface receptors for neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][4] The activation of these receptors on sensory neurons is a key driver of both inflammatory and neuropathic pain.

-

Clinical Validation: The clinical efficacy of tanezumab, a monoclonal antibody that sequesters NGF, in treating osteoarthritis and chronic low back pain has validated the NGF-TrkA signaling pathway as a significant target for analgesia.[1][5] Small molecule inhibitors of Trk kinases are therefore being actively pursued as a therapeutic strategy for pain.

-

Preclinical Evidence for Pan-Trk Inhibition in Pain: Several pan-Trk inhibitors have demonstrated efficacy in preclinical pain models. For instance, PF-06273340, another pan-Trk inhibitor, has shown anti-hyperalgesic effects in human evoked pain models.[6] Early administration of ARRY-470, a selective pan-Trk inhibitor, showed beneficial effects in a mouse model of bone cancer pain.

While the role of PTK6/Brk in pain is not established, it is expressed in some neuronal tissues. Its inhibition by this compound could represent a secondary, novel mechanism of action for analgesia, which warrants exploratory investigation.

Proposed Signaling Pathways for Investigation

The following diagrams illustrate the established Trk signaling pathway in pain and a hypothetical workflow for preclinical pain studies of this compound.

Caption: Trk Signaling Pathway in Pain and Point of Inhibition by this compound.

Caption: Proposed Experimental Workflow for Preclinical Pain Studies.

Detailed Experimental Protocols

The following are proposed methodologies for key experiments to evaluate the analgesic potential of this compound.

In Vivo Models of Inflammatory Pain

5.1.1 Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

-

Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

A baseline measurement of paw withdrawal threshold to mechanical stimuli (von Frey filaments) and thermal stimuli (Hargreaves test) is taken.

-

100 µL of CFA (1 mg/mL) is injected subcutaneously into the plantar surface of the right hind paw.

-

Animals are monitored for the development of inflammation (paw edema) and hypersensitivity over 24-48 hours.

-

This compound is administered at selected doses (e.g., 1, 3, 10, 30 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., celecoxib, 30 mg/kg, p.o.) should be included.

-

Mechanical allodynia and thermal hyperalgesia are assessed at various time points post-dosing (e.g., 1, 2, 4, 6, 24 hours).

-

-

Endpoints:

-

Paw withdrawal threshold (g) in response to von Frey filaments.

-

Paw withdrawal latency (s) in response to a radiant heat source.

-

Paw volume (mL) measured by plethysmometry.

-

5.1.2 Formalin-Induced Nociceptive Pain

-

Objective: To evaluate the effect of this compound on both acute nociceptive and tonic inflammatory pain.

-

Animals: Male C57BL/6 mice (20-25 g).

-

Procedure:

-

This compound is administered at selected doses 30-60 minutes prior to formalin injection.

-

20 µL of 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Immediately after injection, the animal is placed in an observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded for 60 minutes.

-

-

Endpoints:

-

Total time spent in nocifensive behaviors during the early phase (0-5 minutes) and the late phase (15-60 minutes).

-

In Vivo Model of Neuropathic Pain

5.2.1 Chronic Constriction Injury (CCI) of the Sciatic Nerve

-

Objective: To determine the efficacy of this compound in a model of peripheral neuropathic pain.

-

Animals: Male Wistar rats (220-280 g).

-

Procedure:

-

Under anesthesia, the right common sciatic nerve is exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut are tied around the nerve.

-

The incision is closed, and the animals are allowed to recover.

-

Development of mechanical allodynia and thermal hyperalgesia is monitored over 7-14 days.

-

Once neuropathic pain is established, this compound is administered at selected doses. A vehicle control and a positive control (e.g., gabapentin, 100 mg/kg, i.p.) should be included.

-

Behavioral testing is performed at various time points post-dosing.

-

-

Endpoints:

-

Paw withdrawal threshold (g) to von Frey filaments.

-

Paw withdrawal latency (s) to a radiant heat source.

-

Data Presentation and Interpretation

All quantitative data from the proposed studies should be presented in clearly structured tables, including mean values, standard error of the mean (SEM), and statistical significance (p-values). Dose-response curves should be generated to determine the ED50 for each pain model. A significant increase in paw withdrawal threshold or latency compared to the vehicle-treated group would indicate an analgesic effect of this compound.

Conclusion and Future Directions

The pan-Trk inhibitory activity of this compound provides a strong rationale for its investigation as a novel analgesic. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of its efficacy in models of inflammatory and neuropathic pain. Positive results from these studies would warrant further investigation into its mechanism of action in pain pathways, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and safety pharmacology studies to support its potential development as a therapeutic for pain management. The potential role of PTK6/Brk inhibition in these effects would be a key area for future mechanistic studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4R)-PF-6683324: A Dual Inhibitor of Pan-Trk and PTK6/Brk for Research in Oncology and Pain

CAS Number: 1799789-00-6

This in-depth technical guide provides a comprehensive overview of (3S,4R)-PF-6683324, a potent and selective small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Tropomyosin receptor kinase (Trk) and Protein Tyrosine Kinase 6 (PTK6/Brk).

This compound has emerged as a valuable research tool due to its dual inhibitory activity. It acts as a pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC, which are key drivers in various cancers and pain pathways.[1][2] Additionally, it functions as a Type II inhibitor of PTK6, also known as Breast Tumor Kinase (Brk), a non-receptor tyrosine kinase implicated in the progression of several cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, detailing its in vitro potency against its primary targets.

| Target | IC50 (nM) | Assay Type | Reference |

| TrkA | 1.9 | Cell-based | [1][2] |

| TrkB | 2.6 | Cell-based | [1][2] |

| TrkC | 1.1 | Cell-based | [1][2] |

| PTK6/Brk | 76 | Biochemical |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of this compound's activity.

Pan-Trk Cellular Inhibition Assay

The cellular potency of this compound against TrkA, TrkB, and TrkC was determined using a cell-based assay. The general protocol is as follows:

-

Cell Culture: Stably transfected cell lines overexpressing human TrkA, TrkB, or TrkC are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of this compound or vehicle control (DMSO) for a specified period.

-

Ligand Stimulation: To induce kinase activity, cells are stimulated with their respective ligands: Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) for TrkB, and Neurotrophin-3 (NT-3) for TrkC.

-

Lysis and Detection: Following stimulation, cells are lysed, and the level of phosphorylated Trk receptor is quantified using a sandwich ELISA method. The ELISA plates are coated with a capture antibody specific for the Trk receptor, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the phosphorylated tyrosine residues is used.

-

Data Analysis: The signal is developed with a suitable substrate, and the luminescence or absorbance is measured. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PTK6/Brk Biochemical Inhibition Assay

The biochemical potency of this compound against PTK6 was determined using a biochemical kinase assay. A representative protocol is outlined below:

-

Reagents: Recombinant human PTK6 kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP are required.

-

Assay Setup: The assay is performed in a 96- or 384-well plate format. The reaction mixture contains the PTK6 enzyme, the peptide substrate, and varying concentrations of this compound.

-

Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then stopped by the addition of a solution containing EDTA.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift assays, fluorescence polarization, or antibody-based detection of the phosphorylated peptide.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.

Caption: Pan-Trk Signaling Pathway Inhibition by this compound.

Caption: PTK6/Brk Signaling Pathway Inhibition by this compound.

Caption: Experimental Workflow for this compound Characterization.

References

In-Depth Technical Guide: (3S,4R)-PF-6683324

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and the Protein Tyrosine Kinase 6 (PTK6, also known as Brk).[1][2][3] Dysregulation of these kinases is implicated in numerous pathological conditions, including cancer, neurological disorders, and pain.[1][3] This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and relevant experimental protocols for this compound.

Core Molecular and Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H23F4N5O4 | [1][3] |

| Molecular Weight | 521.46 g/mol | [1] |

| CAS Number | 1799789-00-6 | [3] |

Mechanism of Action and Biological Activity

This compound functions as a pan-Trk inhibitor, demonstrating potent inhibition of TrkA, TrkB, and TrkC in cellular assays. Additionally, it has been identified as a Type II inhibitor of PTK6. The inhibitory concentrations (IC50) determined in various assays are presented below.

| Target | IC50 (nM) | Assay Type | Reference |

| TrkA | 1.9 | Cell-based assay | [1] |

| TrkB | 2.6 | Cell-based assay | [1] |

| TrkC | 1.1 | Cell-based assay | [1] |

| PTK6 | Not explicitly quantified in the provided search results | Biochemical kinase assay | [2][4][5] |

Signaling Pathways

This compound exerts its cellular effects by inhibiting the kinase activity of Trk receptors and PTK6, thereby blocking their downstream signaling cascades.

Trk Signaling Pathway

The Trk receptors, upon binding their respective neurotrophin ligands (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC), dimerize and autophosphorylate, initiating several downstream signaling pathways crucial for cell survival, proliferation, and differentiation. These include the Ras/Raf/MEK/ERK pathway, the PI3K/AKT pathway, and the PLCγ pathway.[6][7][8] Inhibition of Trk receptors by this compound blocks these signaling cascades.

Caption: Trk Signaling Pathway and Inhibition by this compound.

PTK6 Signaling Pathway

PTK6 is a non-receptor tyrosine kinase that, when activated, can phosphorylate a variety of downstream substrates, leading to the activation of signaling pathways such as the JAK/STAT, PI3K/AKT, and MAPK pathways.[9][10][11][12] These pathways are involved in cell proliferation, survival, and migration. This compound inhibits PTK6, thereby attenuating these downstream signals.

Caption: PTK6 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not available in the provided search results, a general approach for the synthesis of similar pyrrolidine-based kinase inhibitors can be inferred. A chemoenzymatic approach is often employed for the enantioselective synthesis of the pyrrolidine core, which is a key intermediate. This typically involves lipase-mediated resolution to achieve the desired stereochemistry.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical assays are essential to determine the direct inhibitory effect of this compound on the kinase activity of its targets. A common method is the ADP-Glo™ Kinase Assay.

Objective: To quantify the in vitro inhibitory activity of this compound against TrkA, TrkB, TrkC, and PTK6.

Materials:

-

Recombinant human TrkA, TrkB, TrkC, or PTK6 enzyme

-

Appropriate kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular Proliferation Assay

Cellular assays are critical to assess the effect of this compound on cell viability and proliferation in a more physiologically relevant context.

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines with dysregulated Trk or PTK6 signaling.

Materials:

-

Cancer cell line of interest (e.g., a cell line with an NTRK fusion)

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Determine the IC50 value by plotting the percentage of cell growth inhibition against the inhibitor concentration.

In Vivo Efficacy Studies (General Workflow)

Preclinical in vivo studies are necessary to evaluate the therapeutic potential of this compound.

Caption: General workflow for in vivo efficacy studies.

Objective: To assess the anti-tumor efficacy of this compound in a xenograft mouse model.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant a suspension of a relevant cancer cell line into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound (at various doses) and a vehicle control to the respective groups, typically via oral gavage.

-

Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition to determine the efficacy of the compound.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent and selective inhibition of the Trk family of kinases and PTK6. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate its biological activities and therapeutic potential. The detailed experimental methodologies and an understanding of the targeted signaling pathways are essential for designing and interpreting future studies with this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 8. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]

- 9. Reactome | Signaling by PTK6 [reactome.org]

- 10. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling by PTK6 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of (3S,4R)-PF-6683324: An Overview of a Promising Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

(3S,4R)-PF-6683324 is a potent and selective kinase inhibitor that has garnered significant interest in the fields of oncology and neuroscience. Its complex stereochemistry and promising biological activity necessitate a thorough understanding of its synthesis for further research and development. While a detailed, step-by-step experimental protocol from a primary literature source or patent remains elusive in publicly accessible domains, this guide provides a high-level overview of the synthetic strategy based on available information and general principles of medicinal chemistry for the synthesis of similar complex heterocyclic molecules.

Core Structure and Synthetic Challenges

This compound is a complex molecule featuring a substituted pyrrolidine core. The full chemical name is (3S,4R)-N-(4-fluoro-1-(6-((4-(trifluoromethoxy)benzyl)oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide. The key synthetic challenges lie in the diastereoselective construction of the 3,4-disubstituted pyrrolidine ring and the sequential assembly of the various aromatic and heterocyclic moieties.

Postulated Synthetic Strategy

A plausible retrosynthetic analysis suggests a convergent approach, where the key fragments are synthesized separately and then coupled to form the final molecule.

Key Fragments:

-

(3S,4R)-3-amino-4-fluoropyrrolidine derivative: This chiral building block is central to the entire synthesis. Its preparation would likely involve asymmetric synthesis or chiral resolution.

-

Substituted Pyridine Core: A 2-chloro or 2-fluoro-5-bromo-6-hydroxypyridine derivative would serve as a versatile intermediate for subsequent coupling reactions.

-

1-methyl-1H-pyrazole-4-boronic acid or equivalent: This fragment is necessary for the Suzuki or Stille coupling to the pyridine core.

-

4-(trifluoromethoxy)benzyl bromide or alcohol: This would be used for the etherification of the pyridine hydroxyl group.

-

Acryloyl chloride: For the final acylation of the pyrrolidine amine.

Hypothetical Synthetic Workflow

The following diagram illustrates a logical, albeit not definitively confirmed, workflow for the synthesis of this compound.

Caption: A postulated synthetic workflow for this compound.

Key Experimental Protocols (General Procedures)

While the exact, optimized conditions are not available, the synthesis would likely employ the following standard organic chemistry transformations. The subsequent table provides a general overview of these potential steps.

| Step | Reaction Type | Key Reagents & Conditions (Hypothetical) |

| 1 | Suzuki or Stille Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, or DMF) would be used to couple the substituted pyridine core with the pyrazole boronic acid. |

| 2 | Williamson Ether Synthesis | The hydroxyl group on the pyridine ring would be deprotonated with a base (e.g., NaH or K₂CO₃) followed by reaction with 4-(trifluoromethoxy)benzyl bromide in a polar aprotic solvent like DMF or acetonitrile. |

| 3 | Nucleophilic Aromatic Substitution (SNAr) | The chiral pyrrolidine derivative would be coupled to the pyridine core via an SNAr reaction. This typically involves heating the reactants in a polar aprotic solvent, often with a non-nucleophilic base like diisopropylethylamine (DIPEA). |

| 4 | Acylation | The final step would involve the acylation of the secondary amine on the pyrrolidine ring with acryloyl chloride in the presence of a base (e.g., triethylamine or DIPEA) in an aprotic solvent like dichloromethane or THF. |

Data Presentation

Due to the lack of publicly available experimental data, a quantitative summary table cannot be provided at this time. Should the detailed synthesis from the cited patent (WO2015092610A1, example 9) become accessible, this section would be populated with reaction yields, reagent quantities, reaction times, and temperatures for each synthetic step.

Conclusion and Future Directions

The synthesis of this compound is a challenging but achievable endeavor for medicinal chemists. The key to a successful synthesis lies in the careful control of stereochemistry during the preparation of the pyrrolidine core and the efficient execution of the subsequent coupling reactions. The lack of a publicly available, detailed synthesis route highlights the proprietary nature of this compound. Researchers in the field are encouraged to consult the primary patent literature for specific details, should it become available. Further research could focus on developing more efficient and scalable synthetic routes to enable broader investigation of this promising kinase inhibitor and its analogs.

An In-Depth Technical Guide on the Downstream Signaling Effects of (3S,4R)-PF-6683324

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-PF-6683324 is a potent and selective, type II inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). It also exhibits potent pan-Tropomyosin receptor kinase (Trk) inhibitory activity. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, focusing on its impact on key cellular pathways. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows. A critical finding from preclinical studies is that the anti-proliferative effects of this compound in some cancer cell lines appear to be independent of its potent PTK6 kinase inhibition, suggesting complex mechanisms of action that may involve its pan-Trk inhibitory profile or kinase-independent functions of PTK6.

Introduction to this compound

This compound is a small molecule inhibitor that targets two important classes of protein kinases: PTK6 and Trk family kinases. It is a type II inhibitor of PTK6, meaning it binds to the inactive, DFG-out conformation of the kinase.[1][2] PTK6 is a non-receptor tyrosine kinase that is overexpressed in a variety of epithelial cancers, including breast, prostate, and ovarian cancers, and has been implicated in promoting tumor cell proliferation, migration, and survival.[1][3] The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function, and aberrant activation through gene fusions (NTRK fusions) is an oncogenic driver in a diverse range of tumors.[4][5] The dual activity of this compound makes it a valuable tool for investigating the roles of these kinases in cancer biology and a potential therapeutic agent.

Primary Mechanism of Action and Target Affinity

This compound potently inhibits the kinase activity of PTK6 and the Trk family of receptors. The table below summarizes the in vitro potencies of this compound against its primary targets.

| Target | Assay Type | IC50 | Reference |

| PTK6 | Biochemical Assay | 76 nM | [2] |

| TrkA | Cellular Assay | 1.9 nM | [6] |

| TrkB | Cellular Assay | 2.6 nM | [6] |

| TrkC | Cellular Assay | 1.1 nM | [6] |

Table 1: In vitro potency of this compound against PTK6 and Trk kinases.

Downstream Signaling Effects

The downstream signaling effects of this compound are a composite of its inhibition of PTK6 and Trk kinases.

PTK6-Mediated Signaling

PTK6 signaling is multifaceted, involving both kinase-dependent and kinase-independent functions. Key downstream pathways influenced by PTK6 include:

-

RhoA and AhR Signaling: The SH2 domain of PTK6, independent of its kinase activity, has been shown to mediate the activation of the small GTPase RhoA and the Aryl Hydrocarbon Receptor (AhR).[7][8][9] This pathway is implicated in tumor cell motility and migration.

-

STAT3 Signaling: PTK6 can directly phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation.[10][11]

-

p38 MAPK Signaling: PTK6 can activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[8]

-

ErbB Family Interaction: PTK6 is known to be downstream of and interact with the ErbB family of receptor tyrosine kinases, particularly HER2/ErbB2, modulating their signaling output.[3]

A pivotal study by Qiu et al. (2018) demonstrated that while this compound and its analogue PF-6689840 robustly inhibit PTK6 kinase activity, their impact on tumor cell growth is significantly less potent and does not correlate with PTK6 inhibition.[2] This suggests that the observed anti-proliferative effects may be attributable to off-target effects, including Trk inhibition, or interference with kinase-independent scaffolding functions of PTK6.

| Cell Line | PTK6 Kinase Inhibition IC50 (PF-6689840) | Cell Growth Inhibition IC50 (PF-6689840) | Fold Shift in IC50 |

| Engineered MDA-MB-231 (overexpressing PTK6) | 0.12 ± 0.06 µM | >10 µM (approx. 50% inhibition at 10 µM) | >83 |

Table 2: Disconnect between PTK6 kinase inhibition and tumor cell growth inhibition by a close structural analogue of this compound. Data from Qiu et al., 2018.[2]

Trk-Mediated Signaling

The inhibition of Trk receptors by this compound is expected to impact the following canonical downstream pathways:

-

Ras/Raf/MAPK Pathway: This pathway is a major driver of cell proliferation and is activated downstream of Trk receptors. Inhibition would lead to decreased phosphorylation of MEK and ERK.

-

PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism. Trk inhibition would result in reduced phosphorylation of Akt and downstream effectors like mTOR.[12][13]

-

PLCγ/PKC Pathway: This pathway is involved in cell differentiation and calcium signaling.

The potent pan-Trk inhibitory activity of this compound likely contributes significantly to its overall cellular effects, especially in tumors harboring NTRK fusions.

Signaling Pathway and Experimental Workflow Diagrams

PTK6 Downstream Signaling Pathways

Figure 1: PTK6 downstream signaling pathways and the inhibitory action of this compound.

Trk Downstream Signaling Pathways

Figure 2: Trk receptor downstream signaling pathways inhibited by this compound.

Experimental Workflow for Assessing Downstream Signaling

Figure 3: A typical experimental workflow to investigate the downstream signaling effects of this compound.

Detailed Experimental Protocols

In-Cell ELISA for PTK6 Autophosphorylation

This method quantifies the level of autophosphorylated PTK6 at Y342 in engineered cells overexpressing PTK6.

Materials:

-

Engineered cells overexpressing PTK6 WT and parental control cells

-

Collagen-coated 96-well plates

-

This compound

-

0.1% DMSO in growth media (vehicle control)

-

Fixation and permeabilization buffer: 4% paraformaldehyde and 0.2% Triton X-100 in TBS

-

TBS blocking buffer

-

Anti-p-PTK6 (Y342) antibody

-

Infrared dye-labeled secondary antibody (e.g., IRDye 800CW)

-

Nuclear stain or whole-cell stain for normalization (e.g., CellTag 700)

-

Infrared imaging system

Procedure:

-

Seed engineered and parental control cells in collagen-coated 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control for 1 hour at 37°C.

-

Fix and permeabilize the cells for 20 minutes.

-

Block the cells with TBS blocking buffer for 1 hour.

-

Incubate with anti-p-PTK6 antibody for 2 hours.

-

Wash the cells and incubate with the infrared dye-labeled secondary antibody and normalization stain.

-

Measure the fluorescent signal for p-PTK6 and cell number using an infrared imaging system.

-

Normalize the p-PTK6 signal to the cell number signal in each well.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.[2]

Western Blot for Phosphorylated Downstream Effectors (e.g., p-STAT3, p-Akt, p-ERK)

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at various concentrations for the desired time.

-

Lyse the cells on ice and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Image the blot and perform densitometric analysis to quantify the levels of phosphorylated and total proteins.[14]

RhoA Activation Assay (GTP-Rho Pulldown)

Materials:

-

Cancer cell lines of interest

-

This compound

-

Lysis buffer for GTPase assays

-

Rhotekin-RBD agarose beads

-

GTPγS (positive control) and GDP (negative control)

-

Wash buffer

-

Anti-RhoA antibody

-

SDS-PAGE and Western blot reagents

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate a portion of the lysate with Rhotekin-RBD agarose beads to pull down active, GTP-bound RhoA.

-

As controls, load separate aliquots of lysate with non-hydrolyzable GTPγS (to activate all RhoA) or GDP (to inactivate RhoA) before the pulldown.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and total cell lysates by Western blot using an anti-RhoA antibody.[15][16]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

CellTiter-Glo® reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of PTK6 and Trk family kinases. Its downstream signaling effects are complex and likely result from the combined inhibition of these targets. A key consideration for researchers is the evidence suggesting that the anti-proliferative effects of this compound in some contexts may be independent of its PTK6 kinase inhibitory activity, highlighting the potential importance of its pan-Trk inhibition or effects on kinase-independent functions of PTK6. The experimental protocols and pathway diagrams provided in this guide offer a framework for further investigation into the nuanced mechanisms of action of this compound and its potential as a therapeutic agent. Future studies should aim to directly quantify the dose-dependent effects of this compound on the phosphorylation and activity of key downstream nodes in both the PTK6 and Trk signaling pathways in various cancer models to fully elucidate its pharmacological profile.

References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRK inhibitor in a patient with metastatic triple-negative breast cancer and NTRK fusions identified via cell-free DNA analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-EPMC7893124 - Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for <i>NTRK</i> fusion cancers. - OmicsDI [omicsdi.org]

- 6. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Data from Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - Molecular Cancer Research - Figshare [aacr.figshare.com]

- 9. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A STAT3-mediated metabolic switch is involved in tumour transformation and STAT3 addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 15. RhoA activation assay [bio-protocol.org]

- 16. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

In-Depth Technical Guide: Cellular Targets of (3S,4R)-PF-6683324

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting key cellular kinases implicated in oncology and pain signaling pathways. This document provides a comprehensive technical overview of the cellular targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a description of the modulated signaling pathways.

Primary Cellular Targets

This compound has been identified as a potent inhibitor of two primary classes of protein kinases: Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), and the Tropomyosin receptor kinase (Trk) family, including TrkA, TrkB, and TrkC. It acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase domain.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Protein Tyrosine Kinase 6 (PTK6)

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 | 76 nM | [1] |

| Cellular Assay (p-PTK6 Y342) | IC50 | 0.7 µM | [1] |

Table 2: Inhibitory Activity against Tropomyosin Receptor Kinases (Trk)

| Target | Assay Type | Parameter | Value | Reference |

| TrkA | Cell-based | IC50 | 1.9 nM | |

| TrkB | Cell-based | IC50 | 2.6 nM | |

| TrkC | Cell-based | IC50 | 1.1 nM |

Kinase Selectivity Profile

This compound demonstrates superior kinase selectivity as a Type II inhibitor compared to Type I inhibitors. In a broad kinase panel of over 320 kinases, this compound exhibited a favorable selectivity profile.[2] One study noted that at a concentration of 1µM, it inhibited a smaller percentage of the kinase panel compared to Type I PTK6 inhibitors.[2] Another source indicated that beyond TrkA, it showed over 40% inhibition of only one other kinase, VEGFR2, in a cell-based assay, with an IC50 greater than 5 µM.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PTK6 Biochemical Assay (Mobility Shift Assay)

A mobility shift assay is utilized to determine the in vitro inhibitory activity of compounds against PTK6.

-

Principle: This assay measures the change in electrophoretic mobility of a substrate peptide upon phosphorylation by the kinase.

-

Procedure:

-

Recombinant PTK6 enzyme is incubated with the substrate peptide and ATP in a kinase reaction buffer.

-

The test compound, this compound, is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the products are separated by capillary electrophoresis.

-

The amount of phosphorylated versus unphosphorylated substrate is quantified, and IC50 values are calculated.

-

Cellular PTK6 Phosphorylation Assay (In-Cell ELISA)

This assay quantifies the autophosphorylation of PTK6 at tyrosine 342 (Y342) in a cellular context.[3]

-

Cell Line: Engineered HEK293T cells overexpressing wild-type PTK6.[1]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.[3]

-

Cells are treated with a range of concentrations of this compound or DMSO as a control for 1 hour at 37°C.[3]

-

Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.2% Triton X-100.[3]

-

The wells are blocked, and then incubated with a primary antibody specific for phosphorylated PTK6 (p-PTK6 Y342).[3]

-

A fluorescently labeled secondary antibody is added, and the signal is detected using an appropriate plate reader.[3]

-

Cell number is normalized using a DNA stain.[3]

-

IC50 values are determined by plotting the normalized p-PTK6 signal against the compound concentration.[3]

-

Trk Cellular Inhibition Assay (NFAT-bla Reporter Assay)

A cell-based reporter assay is used to measure the inhibition of Trk receptor signaling.

-

Cell Line: CHO-K1 cells stably co-expressing a full-length human Trk receptor (TrkA, TrkB, or TrkC) and a beta-lactamase (bla) reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[4]

-

Principle: Activation of the Trk receptor leads to a signaling cascade that activates the NFAT promoter, driving the expression of beta-lactamase. Inhibition of Trk activity reduces beta-lactamase expression.

-

Procedure:

-

Cells are plated in a 384-well plate.[5]

-

Cells are pre-incubated with various concentrations of this compound.

-

The respective neurotrophin ligand (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) is added to stimulate the receptor.[4]

-

After a 5-hour incubation, a fluorescent beta-lactamase substrate is added.[5]

-

The fluorescence emission is measured at two wavelengths (460 nm and 530 nm) to determine the ratio of cleaved to uncleaved substrate, which correlates with Trk activity.[5]

-

IC50 values are calculated from the dose-response curves.

-

Signaling Pathways and Mechanism of Action

This compound, as a Type II inhibitor, stabilizes the inactive DFG-out conformation of its target kinases, preventing the conformational changes required for catalytic activity. This inhibition disrupts the downstream signaling cascades mediated by PTK6 and Trk receptors.

PTK6 Signaling Pathway

PTK6 is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. Its activation leads to the phosphorylation of several downstream substrates, initiating multiple signaling cascades.

Trk Receptor Signaling Pathway

Trk receptors are crucial for neuronal development, survival, and function. Their activation by neurotrophins initiates signaling through three primary pathways: Ras/MAPK, PI3K/Akt, and PLCγ.

Experimental Workflow: Target Validation

The following diagram illustrates a typical workflow for validating the cellular targets of an inhibitor like this compound.

Conclusion

This compound is a potent and selective dual inhibitor of PTK6 and Trk family kinases. Its mechanism as a Type II inhibitor contributes to its favorable selectivity profile. The detailed experimental protocols and understanding of its impact on key signaling pathways provide a solid foundation for its use as a research tool and for further drug development efforts in oncology and pain management.

References

- 1. PF-6683324 | 1799788-94-5 | Breast Tumor Kinase | MOLNOVA [molnova.cn]

- 2. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-PTK6 In-Cell ELISA in engineered cells overexpressing PTK6 [bio-protocol.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

A Technical Guide to the Off-Target Kinase Inhibition Profile of (3S,4R)-PF-6683324

This document provides a detailed technical overview of the off-target kinase inhibition profile of (3S,4R)-PF-6683324, a potent and selective Type II inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (BRK). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound has been identified as a potent and selective Type II inhibitor of PTK6 with an IC50 of 76 nM in biochemical assays[1][2]. As a Type II inhibitor, it binds to the inactive, DFG-out conformation of the kinase[3]. Understanding the selectivity of such compounds is crucial for interpreting their biological effects and potential therapeutic applications. While developed as a PTK6 inhibitor, it has also been described as a pan-Trk (tropomyosin-related kinase) inhibitor[4][5]. The off-target profile of this compound was assessed to determine its selectivity across the human kinome.

Quantitative Kinase Inhibition Data

The selectivity of this compound was evaluated against a broad panel of over 320 kinases. The primary measure of activity was the percentage of inhibition at a 1 µM concentration of the compound. While the complete raw data from the screen is not publicly available, the study highlighted kinases with greater than 80% inhibition. It was noted that Type II inhibitors, such as PF-6683324, demonstrated superior kinase selectivity compared to Type I inhibitors of PTK6[3][6].

Table 1: Summary of this compound Kinase Inhibition

| Target Kinase | Inhibitor Type | IC50 (nM) | Kinase Selectivity Profile |

| PTK6 (BRK) | Type II | 76 | High |

Note: The detailed list of off-target kinases with >80% inhibition at 1 µM is not specified in the provided search results. The general finding is that PF-6683324 has high selectivity.

Experimental Protocols

Biochemical Kinase Inhibition Assay (for IC50 Determination)

The IC50 values for this compound against PTK6 were determined through biochemical kinase assays. These experiments typically involve the following steps:

-

Protein Purification : Recombinant PTK6 kinase domain is expressed and purified. One method described involves expressing PTK6, purifying it, and then further purifying by size exclusion chromatography to obtain the monomeric protein[3].

-

Assay Reaction : The kinase reaction is performed in a buffer solution containing the purified PTK6 enzyme, a substrate peptide, and ATP.

-

Inhibitor Addition : this compound is added at varying concentrations to the kinase reaction mixture. A DMSO control (vehicle) is run in parallel.

-

Activity Measurement : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like radioactivity (if using ³²P-ATP) or fluorescence-based detection.

-

IC50 Calculation : The percentage of inhibition at each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve. The provided data represents the mean ± standard deviation of at least four independent experiments[3].

Kinase Selectivity Profiling

The off-target kinase inhibition profile was determined by screening this compound against a large panel of kinases.

-

Kinase Panel : A panel of over 320 different kinases covering various classes of the human kinome was utilized[3][6][7].

-

Compound Concentration : The compound was tested at a standard concentration of 1 µM[3][6][7].

-

Activity Measurement : The biochemical activity of each kinase was measured in the presence of 1 µM this compound and compared to a DMSO control[3][6][7].

-

Data Analysis : The percentage of inhibition for each kinase was calculated. Kinases with greater than 80% inhibition were identified as significant off-targets[3][6][7].

Signaling Pathways and Visualizations

PTK6 is a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell proliferation, survival, and migration. The inhibition of PTK6 and its off-targets can have significant effects on these pathways.

PTK6 Signaling Pathway

PTK6 can be activated by various growth factor receptors, such as the ErbB family, and subsequently phosphorylates a range of downstream substrates. Key substrates include STAT3, Paxillin, and Akt, which are involved in critical oncogenic signaling cascades[3][8][9].

Caption: PTK6 signaling cascade and its inhibition by this compound.

Experimental Workflow for Kinase Profiling

The process of determining the kinase inhibition profile of a compound involves a systematic workflow from compound preparation to data analysis.

Caption: Workflow for off-target kinase inhibition profiling.

References

- 1. Breast Tumor Kinase (BRK;PTK6) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. PF-6683324 [sobekbio.com]

- 3. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(3S,4R)-PF-6683324: A Technical Guide to its Role in Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,4R)-PF-6683324, also known as Trk-IN-4, is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor with demonstrated activity against TrkA, TrkB, and TrkC. This technical guide provides a comprehensive overview of its mechanism of action, its impact on neuronal signaling pathways, and detailed methodologies for relevant in vitro and in vivo experimental protocols. The information presented is intended to support further research and drug development efforts targeting Trk-mediated signaling in neurological disorders and pain.

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development, function, and survival of neurons.[1][2] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1][2] The activation of Trk receptors triggers downstream signaling cascades, primarily the MAPK/Erk, PI3K/Akt, and PLCγ pathways, which are fundamental for neuronal plasticity, growth, and survival.[3][4] Dysregulation of Trk signaling has been implicated in various neurological diseases, including chronic pain, making Trk inhibitors a promising therapeutic target.[5]

This compound has emerged as a potent pan-Trk inhibitor.[6] This guide delves into the technical details of its function and the experimental frameworks used to characterize its activity.

Mechanism of Action

This compound functions as a Type II kinase inhibitor, binding to the inactive (DFG-out) conformation of the Trk kinases.[7] This mode of inhibition offers a high degree of selectivity for Trk kinases over other related kinases.[7] By occupying the ATP-binding pocket in this conformation, this compound prevents the conformational changes required for kinase activation and subsequent autophosphorylation, thereby blocking the initiation of downstream signaling cascades.

Role in Neuronal Signaling

As a pan-Trk inhibitor, this compound modulates several critical neuronal signaling pathways by preventing the activation of TrkA, TrkB, and TrkC.

Inhibition of Downstream Signaling Pathways

Upon binding of their respective neurotrophin ligands, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways. This compound's inhibition of this initial phosphorylation step leads to the suppression of:

-

MAPK/Erk Pathway: This pathway is crucial for neuronal differentiation, proliferation, and survival. Inhibition of Trk signaling by this compound is expected to downregulate the phosphorylation of MEK and Erk.

-

PI3K/Akt Pathway: This cascade is a key regulator of cell survival and apoptosis. By blocking Trk activation, this compound can inhibit the activation of PI3K and the subsequent phosphorylation of Akt, potentially leading to increased apoptosis in cells dependent on neurotrophin signaling.[1]

-

PLCγ Pathway: Activation of PLCγ by Trk receptors leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC). Inhibition by this compound would disrupt these processes, affecting neurotransmitter release and synaptic plasticity.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. High-affinity TrkA and p75 neurotrophin receptor complexes: A twisted affair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Research Progress of Neurotrophic Tyrosine Receptor Kinase (NTRK) Gene Fusions and Tropomyosin Receptor Kinase (TRK) Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Small molecule inhibitors reveal PTK6 kinase is not an oncogenic driver in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3S,4R)-PF-6683324: An In Vitro Assessment Guide

(3S,4R)-PF-6683324 is a potent and selective small molecule inhibitor targeting Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk), and the family of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These kinases are crucial mediators in various cellular signaling pathways, and their dysregulation has been implicated in cancer and other diseases. This document provides detailed protocols for the in vitro characterization of this compound, intended for researchers, scientists, and drug development professionals.

Data Presentation

The inhibitory activity of this compound has been quantified against its primary targets using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below for easy comparison.

| Target | Assay Type | IC50 Value |

| PTK6/Brk | Biochemical Kinase Assay | 76 nM[1] |

| Phospho-PTK6 (Y342) | In-Cell ELISA (HEK293T) | 0.7 µM[1] |

| TrkA | Cell-Based Assay | 1.9 nM[2] |

| TrkB | Cell-Based Assay | 2.6 nM[2] |

| TrkC | Cell-Based Assay | 1.1 nM[2] |

Signaling Pathways

This compound exerts its effects by inhibiting key kinases in distinct signaling cascades. Understanding these pathways is critical for interpreting experimental results.

PTK6 Signaling Pathway

PTK6 is a non-receptor tyrosine kinase that acts downstream of several receptor tyrosine kinases (RTKs) such as EGFR and ERBB2. Its activation leads to the modulation of multiple signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK cascades, which are pivotal in cell proliferation, survival, and migration.

Trk Signaling Pathway